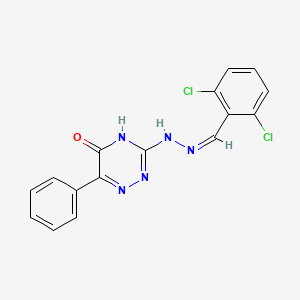![molecular formula C16H15N3S B6138317 3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B6138317.png)
3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MPTP and is a thiazole derivative that has been found to have significant effects on the central nervous system.
作用機序
The mechanism of action of MPTP involves its conversion to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it causes mitochondrial dysfunction and oxidative stress, leading to cell death. This mechanism is similar to that of the pesticide rotenone, which is also known to cause Parkinson's disease-like symptoms.
Biochemical and Physiological Effects
MPTP has been found to have significant effects on the central nervous system. It has been shown to cause a selective loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia. Additionally, MPTP has been found to cause mitochondrial dysfunction and oxidative stress, leading to cell death in various cell types.
実験室実験の利点と制限
MPTP has several advantages for use in lab experiments. It is a potent neurotoxin that can be used to selectively destroy dopaminergic neurons in animal models of Parkinson's disease. This allows for the study of the disease and the development of potential treatments. Additionally, MPTP has antimicrobial properties, making it a potential candidate for the development of new antibiotics.
However, there are also limitations to the use of MPTP in lab experiments. It is a highly toxic compound that requires careful handling and disposal. Additionally, its neurotoxic effects can be irreversible, making it difficult to study the long-term effects of the compound.
将来の方向性
There are several future directions for research on MPTP. One area of research is the development of new treatments for Parkinson's disease. MPTP has been used to create animal models of the disease, which can be used to study potential treatments. Additionally, MPTP has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Another area of research is the study of the mechanism of action of MPTP. While the conversion of MPTP to MPP+ is well understood, the downstream effects of MPP+ on dopaminergic neurons are still being studied. Additionally, the role of oxidative stress and mitochondrial dysfunction in the neurotoxic effects of MPTP is still being investigated.
Conclusion
In conclusion, 3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on MPTP is needed to fully understand its potential applications and mechanisms of action.
合成法
The synthesis of MPTP involves the reaction of 4-methylthiophenol with 2-bromo-3-methylpyridine to form 4-(4-methylphenyl)-1,3-thiazol-2-yl)-2-bromo-3-methylpyridine. This intermediate is then reacted with sodium azide in the presence of copper(I) iodide to form the desired compound, 3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine.
科学的研究の応用
MPTP has been extensively studied for its potential applications in various fields. It has been found to have neurotoxic effects on dopaminergic neurons, which has led to its use in the study of Parkinson's disease. MPTP has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, MPTP has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
4-(4-methylphenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-11-5-7-13(8-6-11)14-10-20-16(18-14)19-15-12(2)4-3-9-17-15/h3-10H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCKHYSYDCGXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=C(C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B6138236.png)
![(2,3-dihydro-1-benzofuran-2-ylmethyl)methyl{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B6138244.png)
![(3R*,4R*)-1-[(6-ethoxy-2-quinolinyl)methyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B6138245.png)


![2-mercapto-3-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6138266.png)
![7-[2-(1H-indol-3-yl)ethyl]-2-(methoxymethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6138274.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylpropanamide](/img/structure/B6138285.png)
![2-[(3-chloro-2-methylphenyl)imino]-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6138293.png)
![methyl N-{[1-(2-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B6138295.png)
![N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6138323.png)
![1-(5-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6138342.png)
![1-[2-(2-methylphenoxy)-3-pyridinyl]-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B6138347.png)
![N,N'-{[(4-methyl-2-quinazolinyl)amino]methylylidene}dibenzamide](/img/structure/B6138349.png)